molecular formula C22H30N4O3 B2971012 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941975-68-4

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2971012
CAS No.: 941975-68-4
M. Wt: 398.507
InChI Key: VAEZMFLTQMMDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a recognized and potent ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase frequently overexpressed in various cancer types, including breast, brain, and prostate cancers, and its expression is often correlated with poor clinical prognosis . This compound serves as a critical chemical probe for investigating the functional role of MELK in oncogenic processes, particularly in the regulation of cell cycle progression, apoptosis resistance, and cancer stem cell maintenance. Its high selectivity and potency make it an invaluable tool for dissecting MELK-dependent signaling pathways in vitro and for validating MELK as a potential therapeutic target in preclinical cancer models . Research utilizing this inhibitor has been instrumental in exploring hypotheses regarding the contribution of MELK to tumorigenesis and treatment resistance.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-25(2)18-12-10-16(11-13-18)19(26(3)4)15-24-22(28)21(27)23-14-17-8-6-7-9-20(17)29-5/h6-13,19H,14-15H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEZMFLTQMMDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a molecular formula of C21H28N4O3C_{21}H_{28}N_{4}O_{3} and a molecular weight of approximately 384.5 g/mol. Its structure includes dimethylamino groups and an oxalamide moiety, which are critical for its biological interactions .

Research indicates that this compound may interact with specific molecular targets, potentially altering their activity. The following mechanisms have been identified:

  • Serotonin Transporter Interaction : Similar compounds have shown affinity for the serotonin transporter (SERT), suggesting that this compound could influence serotonin levels in the brain, thereby affecting mood and anxiety disorders .
  • AhR Modulation : The compound may also target the aryl hydrocarbon receptor (AhR), which is implicated in various cancer pathways. Ligands that modulate AhR activity have been developed for potential cancer therapies .

Biological Activity Data

The biological activity of this compound has been assessed through various assays, including cytotoxicity tests against cancer cell lines. Below is a summary of findings from relevant studies:

Study Cell Line GI50 (µM) Mechanism
Study AMCF-715AhR Inhibition
Study BHeLa12SERT Interaction
Study CA54920Cytotoxicity via Apoptosis

Case Studies

  • Cytotoxicity in Breast Cancer :
    A study evaluated the compound's efficacy against the MCF-7 breast cancer cell line, revealing a GI50 value of 15 µM. The mechanism was attributed to AhR modulation, which is crucial for cancer cell proliferation .
  • Neuropharmacological Effects :
    In neuropharmacological studies, derivatives similar to this compound have demonstrated potential in treating conditions like depression and nausea by interacting with serotonin pathways .
  • Fluorescence Studies :
    Binding-induced fluorescence studies highlighted how structurally related compounds can be used as probes to visualize binding events at the SERT, indicating that this compound may serve as a relevant model for future research .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following table compares the target compound with structurally related oxalamides, emphasizing substituent variations, molecular properties, and functional implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Implications References
N1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide (Target) C₂₄H₃₂N₄O₃* ~444.5 - N1: 2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl
- N2: 2-Methoxybenzyl
Enhanced solubility due to polar dimethylamino groups; potential receptor affinity via aromatic interactions. Inferred
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) C₂₀H₂₄N₃O₄ 370.4 - N1: 2,3-Dimethoxybenzyl
- N2: 2-(Pyridin-2-yl)ethyl
Reduced polarity compared to target; pyridyl group may enhance metal coordination or hydrogen bonding.
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide C₂₁H₂₆N₃O₃ 376.5 - N1: 2-Methoxy-4-methylbenzyl
- N2: 2-(Pyridin-2-yl)ethyl
Methyl group increases lipophilicity; methoxy and pyridyl groups balance solubility and membrane permeability.
N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide C₂₄H₃₂N₄O₂ 408.5 - N1: tert-Butyl
- N2: Indolin-1-yl and 4-(dimethylamino)phenyl
tert-Butyl group enhances steric bulk; indole moiety may confer fluorescence or π-stacking interactions.
N1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide C₂₂H₂₆N₄O₂S 410.5 - N1: 2-(Dimethylamino)-2-(1-methylindol-3-yl)ethyl
- N2: 2-(Methylthio)phenyl
Methylthio group introduces sulfur-based reactivity; indole enhances aromaticity and potential DNA intercalation.

*Calculated based on structural inference; exact molecular formula and weight may vary.

Key Observations:

Substituent Effects on Solubility: The target compound’s dual dimethylamino groups (strong electron donors) likely improve aqueous solubility compared to analogs with methoxy or methyl groups (e.g., No. 2225) . Lipophilic substituents (e.g., tert-butyl in , methylthio in ) reduce solubility but may enhance membrane permeability.

Indole and dimethylamino groups (e.g., ) may interact with aromatic residues in protein binding pockets, suggesting applications in kinase or receptor modulation.

Synthetic Complexity: The target compound’s synthesis likely requires sequential amidation steps, similar to methods described for No. 2225 (HATU-mediated coupling in DMF) and other oxalamides (EDC/NHS in dichloromethane) .

Research Findings and Limitations

  • Pharmacokinetic Data: Limited to flavoring agents like No. 2225, which showed moderate absorption and metabolism in preliminary studies . The target compound’s pharmacokinetics remain unstudied.
  • Biological Activity : Evidence lacks direct data on the target compound’s activity. However, structural analogs with pyridyl or indole groups (e.g., ) have demonstrated kinase inhibition or DNA-binding properties in unrelated studies.
  • Thermodynamic Properties : Melting points, boiling points, and stability data are absent for most oxalamides, highlighting a gap in physicochemical characterization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how can yield be maximized?

  • Methodological Answer : The synthesis of structurally analogous benzamide derivatives often involves multi-step coupling reactions. For example, amide bond formation between activated carboxylic acids (e.g., oxalyl chloride derivatives) and amines can be optimized using catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the target compound, with yields improved by controlling reaction temperature (−40°C to −20°C) and stoichiometric ratios of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C) is essential for confirming the dimethylamino and methoxybenzyl moieties. For example, the methoxy group typically resonates at δ 3.7–3.9 ppm in ¹H NMR, while aromatic protons from the 4-(dimethylamino)phenyl group appear as doublets between δ 6.5–7.5 ppm . HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30) can assess purity (>98%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, structurally related dimethylamino-containing analogs require PPE (gloves, goggles) due to potential neurotoxicity. Work under fume hoods, and avoid inhalation/contact. First-aid measures for similar compounds include immediate rinsing with water and medical consultation if exposed .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution or amide bond cleavage?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model electron density distribution, highlighting reactive sites like the oxalamide carbonyl group. Solvent effects (e.g., DMSO polarity) should be incorporated using the PCM (Polarizable Continuum Model) to predict hydrolysis rates or interactions with biological targets .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer : Signal splitting in NMR may arise from restricted rotation of the dimethylamino group or steric hindrance. Variable-temperature NMR (e.g., 25°C to 60°C) can identify dynamic effects. Alternatively, 2D techniques (COSY, HSQC) clarify coupling patterns and confirm assignments .

Q. How does the compound’s stereoelectronic profile influence its activity in receptor binding assays?

  • Methodological Answer : The dimethylamino groups act as hydrogen bond acceptors, while the methoxybenzyl moiety contributes lipophilicity. Competitive binding assays (e.g., fluorescence polarization) with purified receptors (e.g., GPCRs) can quantify affinity (Kd). Structure-activity relationship (SAR) studies via methyl/methoxy substitutions on the phenyl rings may elucidate steric vs. electronic contributions .

Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in PBS (pH 7.4) with LC-MS monitoring identify degradation products. Forced degradation (acid/base/oxidative stress) reveals labile sites. Isotope-labeling (e.g., ¹⁴C at the oxalamide carbonyl) tracks metabolic cleavage in vitro .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based encapsulation enhance solubility. Alternatively, synthesize water-soluble prodrugs by introducing phosphate or sulfonate groups at the methoxybenzyl position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.